2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetamide
Overview
Description
2-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetamide is a useful research compound. Its molecular formula is C28H28N2O4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.20490738 g/mol and the complexity rating of the compound is 836. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytotoxic Activities of Alkaloids
Studies have shown that certain alkaloids, including dihydrobenzo[c]phenanthridine derivatives, exhibit cytotoxic activities against various cancer cell lines. For instance, compounds isolated from the stem bark of Zanthoxylum nitidum, which include several benzo[c]phenanthridines, have been evaluated for their cytotoxicity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. Among these isolates, liriodenine showed significant cytotoxic activity with IC50 values of 2.19, 2.38, and 3.19 μg/mL, respectively (Yang et al., 2008).
Antileukemic Activity of Alkoxybenzo[c]phenanthridinium Salts
Alkoxy-, hydroxy-, and acetoxybenzo[c]phenanthridines, along with their dihydro derivatives, have been synthesized and tested for their antileukemic activity in mice. These compounds showed activity against leukemias L1210 and P388, with some being curative against Lewis lung carcinoma. This highlights the importance of substituents and the environment around the nitrogen atom of these compounds in determining their biological activity (Zee-Cheng & Cheng, 1975).
Anti-inflammatory and Anticancer Properties
Phenolic compounds from Gastrodia elata root have been investigated for their anti-inflammatory and anticancer properties. These compounds, including 4-hydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde, showed significant anti-inflammatory, analgesic, and antioxidant activities. Their action may be related to the inhibition of cyclooxygenase (COX) activity and antioxidant activity, suggesting that such phenolic compounds could be explored for their therapeutic potential in inflammatory and cancer-related conditions (Lee et al., 2006).
Properties
IUPAC Name |
2-[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-28(2)13-19-25-18-7-5-4-6-16(18)8-10-20(25)30-27(26(19)21(31)14-28)17-9-11-22(23(12-17)33-3)34-15-24(29)32/h4-12,27,30H,13-15H2,1-3H3,(H2,29,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOTXBDCNDUHHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OCC(=O)N)OC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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